Synthesis of Methyl 4-borono-3-chlorobenzoate: An In-depth Technical Guide
Synthesis of Methyl 4-borono-3-chlorobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 4-borono-3-chlorobenzoate, a valuable building block in organic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. This document details the most plausible synthetic methodology, experimental protocols, and expected quantitative data.
Introduction
Methyl 4-borono-3-chlorobenzoate, also known as (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid, is a bifunctional molecule featuring both a boronic acid moiety and a methyl ester. This unique combination allows for its use in the construction of complex molecular architectures, making it a significant reagent in the synthesis of pharmaceuticals and other advanced materials. The presence of the chloro substituent provides an additional site for chemical modification, further enhancing its synthetic utility.
Synthetic Pathway
The most direct and widely applicable method for the synthesis of Methyl 4-borono-3-chlorobenzoate is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction involves the borylation of a suitable aryl halide precursor, in this case, Methyl 4-bromo-3-chlorobenzoate, using a diboron reagent such as bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester is then hydrolyzed to yield the final boronic acid product.
A logical workflow for the synthesis is depicted below:
Caption: Synthetic workflow for Methyl 4-borono-3-chlorobenzoate.
Experimental Protocols
Synthesis of Methyl 4-bromo-3-chlorobenzoate (Starting Material)
Reaction Scheme:
Caption: Esterification of 4-bromo-3-chlorobenzoic acid.
Procedure:
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To a suspension of 4-bromo-3-chlorobenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-bromo-3-chlorobenzoate. This product is often of sufficient purity for the subsequent step.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 90-98% |
| Purity (crude) | >95% |
| Appearance | White to off-white solid |
Synthesis of Methyl 4-borono-3-chlorobenzoate
Reaction Scheme:
Caption: Miyaura borylation and subsequent hydrolysis.
Procedure:
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In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Methyl 4-bromo-3-chlorobenzoate (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1-3 mol%), and potassium acetate (KOAc, 2-3 eq).
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Add anhydrous dioxane as the solvent.
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Degas the mixture by bubbling with the inert gas for 10-15 minutes.
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Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction's progress by GC-MS or TLC.
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Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
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Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude pinacol boronate ester.
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Dissolve the crude ester in a mixture of acetone and water. Add 1 M HCl and stir at room temperature for 2-4 hours to effect hydrolysis.
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Remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure Methyl 4-borono-3-chlorobenzoate.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the synthesis of Methyl 4-borono-3-chlorobenzoate.
| Parameter | Starting Material: Methyl 4-bromo-3-chlorobenzoate | Product: Methyl 4-borono-3-chlorobenzoate |
| Molecular Formula | C₈H₆BrClO₂ | C₈H₈BClO₄ |
| Molecular Weight | 249.49 g/mol | 214.41 g/mol |
| Typical Yield | - | 70-85% (overall from borylation) |
| Purity (after purification) | >98% | >97% |
| Appearance | White to off-white solid | White to light yellow powder |
| CAS Number | 117738-74-6 | 603122-82-3[1] |
Characterization Data (Expected)
The following tables provide the expected characterization data for the final product based on its structure and data from analogous compounds.
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.2 (s, 2H) | Singlet | B(OH)₂ |
| ~7.95 (d, J ≈ 1.5 Hz) | Doublet | Ar-H |
| ~7.80 (dd, J ≈ 8.0, 1.5 Hz) | Doublet of doublets | Ar-H |
| ~7.65 (d, J ≈ 8.0 Hz) | Doublet | Ar-H |
| ~3.85 (s, 3H) | Singlet | -OCH₃ |
¹³C NMR (101 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~165.5 | C=O (ester) |
| ~138.0 | Ar-C |
| ~135.0 | Ar-C |
| ~132.0 (broad) | Ar-C-B |
| ~131.5 | Ar-C |
| ~130.0 | Ar-C |
| ~52.5 | -OCH₃ |
Mass Spectrometry (EI):
| m/z | Assignment |
| 214/216 | [M]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes) |
| 196/198 | [M - H₂O]⁺ |
| 183/185 | [M - OCH₃]⁺ |
| 155/157 | [M - COOCH₃]⁺ |
Conclusion
The synthesis of Methyl 4-borono-3-chlorobenzoate is reliably achieved through a two-step sequence involving the esterification of 4-bromo-3-chlorobenzoic acid followed by a palladium-catalyzed Miyaura borylation and subsequent hydrolysis. This methodology offers good overall yields and provides a high-purity product essential for its applications in synthetic and medicinal chemistry. The detailed protocols and expected data provided in this guide serve as a valuable resource for researchers engaged in the synthesis and utilization of this important chemical intermediate.
